



# **Application Notes and Protocols for AZ 11645373 Dye Uptake Assay**

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

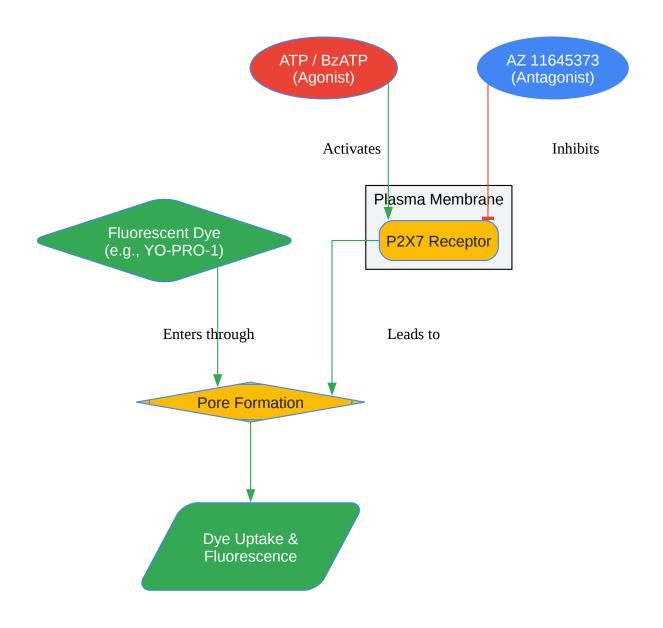
AZ 11645373 is a potent and highly selective, non-competitive antagonist of the human P2X7 receptor.[1][2][3] The P2X7 receptor is an ATP-gated ion channel implicated in various inflammatory processes, making it a significant target for drug discovery.[1][4] Activation of the P2X7 receptor leads to the formation of a non-selective pore, allowing the influx of cations and the uptake of large molecules, including fluorescent dyes like YO-PRO-1 and ethidium bromide. [1][5][6] This dye uptake phenomenon serves as a robust and high-throughput method to screen for and characterize P2X7 receptor modulators.[1][5]

These application notes provide a detailed protocol for utilizing a dye uptake assay to measure the antagonist activity of **AZ 11645373** on the human P2X7 receptor.

## **Signaling Pathway**

The binding of an agonist, such as ATP or its more potent analog BzATP, to the P2X7 receptor triggers the opening of a cation-selective channel.[1] Prolonged activation leads to the formation of a larger, non-selective pore, a hallmark of P2X7 receptor function. This pore allows for the passage of molecules up to 900 Da, including fluorescent dyes. **AZ 11645373** acts as an allosteric antagonist, binding to a site distinct from the ATP binding site to inhibit channel opening and subsequent pore formation.[4][7][8]





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Caption: Signaling pathway of P2X7 receptor activation and inhibition by **AZ 11645373**.

## **Quantitative Data Summary**

The inhibitory potency of **AZ 11645373** has been determined across various cellular assays. The following tables summarize key quantitative data.



Table 1: Inhibitory Potency (IC50/K B) of AZ 11645373 on Human P2X7 Receptor

Assay Type	Agonist	Cell Line	IC50 / K_B (nM)	Reference
YO-PRO-1 Uptake	ATP / BzATP	hP2X7-HEK	5 - 20	[1]
IL-1β Release	АТР	LPS-activated THP-1	90	[1][3][9]
Calcium Influx (Fluo-4)	BzATP	hP2X7-HEK	15	[2]
Membrane Current	ATP / BzATP	hP2X7-HEK	5 - 20	[1]

Table 2: Species Selectivity of AZ 11645373

Species	Receptor	Assay	Potency	Reference
Human	P2X7	Multiple	Highly Potent (nM range)	[1][2][3]
Rat	P2X7	Membrane Current	>500-fold less effective (>10 μΜ)	[1][3]

## **Experimental Protocols**

This section provides a detailed methodology for a YO-PRO-1 dye uptake assay to assess the antagonist activity of **AZ 11645373**.

## **Materials and Reagents**

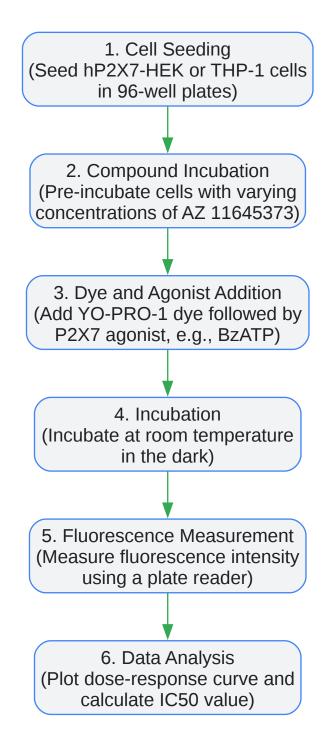
 Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor (hP2X7-HEK) or human monocytic THP-1 cells.[1]



- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) for HEK293 cells, RPMI-1640 for THP-1 cells, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL).
- Assay Buffer: Phosphate-buffered saline (PBS) or other suitable physiological salt solution.
- P2X7 Agonist: ATP or BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate).
- Antagonist: AZ 11645373.
- Fluorescent Dye: YO-PRO-1 lodide.
- Equipment: 96-well black, clear-bottom plates, fluorescence plate reader, CO2 incubator.

## **Experimental Workflow**





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Caption: Experimental workflow for the **AZ 11645373** dye uptake assay.

#### **Detailed Protocol**

1. Cell Seeding: a. Culture hP2X7-HEK or THP-1 cells to approximately 80-90% confluency. b. Harvest the cells and seed them into 96-well black, clear-bottom plates at an appropriate



density (e.g.,  $5 \times 10^4$  cells/well). c. Incubate the plates overnight at  $37^{\circ}$ C in a 5% CO2 incubator to allow for cell attachment.[5]

- 2. Compound Incubation: a. Prepare serial dilutions of **AZ 11645373** in the assay buffer. b. Gently remove the culture medium from the wells and wash once with assay buffer. c. Add the diluted **AZ 11645373** to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.[10]
- 3. Dye and Agonist Addition: a. Prepare a working solution of YO-PRO-1 dye in the assay buffer (e.g.,  $2 \mu M$ ).[11] b. Add the YO-PRO-1 solution to all wells.[11] c. Prepare the P2X7 agonist (e.g., BzATP) at a concentration that elicits a submaximal response (e.g., EC50 to EC80). d. Add the agonist to all wells except for the negative control wells.
- 4. Incubation: a. Incubate the plate at room temperature for 10-15 minutes, protected from light. [11][12]
- 5. Fluorescence Measurement: a. Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for YO-PRO-1 (e.g., Excitation: ~491 nm, Emission: ~509 nm).
- 6. Data Analysis: a. Subtract the background fluorescence (wells with no agonist) from all readings. b. Normalize the data to the positive control (agonist only) and negative control (buffer only). c. Plot the percentage of inhibition against the logarithm of the **AZ 11645373** concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Cell Viability Assay (Optional but Recommended)**

To ensure that the observed inhibition of dye uptake is due to specific P2X7 receptor antagonism and not to cytotoxicity of the compound, a cell viability assay such as the Neutral Red Uptake assay can be performed in parallel.[11][13]

### **Neutral Red Uptake Protocol Outline**

- Treat cells with the same concentrations of **AZ 11645373** as in the dye uptake assay for the same duration.
- Incubate the cells with a medium containing Neutral Red dye for approximately 2 hours.[13]



- Wash the cells and then extract the dye from the viable cells using a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid).[13][14]
- Measure the absorbance of the extracted dye using a spectrophotometer at ~540 nm.[14]
- A lack of a significant decrease in absorbance in the presence of **AZ 11645373** indicates that the compound is not cytotoxic at the tested concentrations.

#### Conclusion

The fluorescent dye uptake assay is a reliable and efficient method for characterizing the pharmacology of P2X7 receptor antagonists like **AZ 11645373**. This protocol provides a framework for researchers to investigate the inhibitory effects of test compounds on P2X7 receptor function in a high-throughput format. Careful optimization of cell density, agonist concentration, and incubation times is recommended for achieving robust and reproducible results.

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